molecular formula C12H14O3 B2983142 (E)-3-(4-Methoxy-2,3-dimethylphenyl)prop-2-enoic acid CAS No. 151539-18-3

(E)-3-(4-Methoxy-2,3-dimethylphenyl)prop-2-enoic acid

Cat. No.: B2983142
CAS No.: 151539-18-3
M. Wt: 206.241
InChI Key: NLBZFUNXIYHKBV-FNORWQNLSA-N
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Description

(E)-3-(4-Methoxy-2,3-dimethylphenyl)prop-2-enoic acid is an organic compound that belongs to the class of phenylpropanoids. This compound is characterized by the presence of a methoxy group and two methyl groups attached to a phenyl ring, along with a propenoic acid moiety. It is known for its potential biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-Methoxy-2,3-dimethylphenyl)prop-2-enoic acid typically involves the condensation of 4-methoxy-2,3-dimethylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete condensation and decarboxylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-Methoxy-2,3-dimethylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the propenoic acid moiety to a propanoic acid or alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of propanoic acid or alcohol derivatives.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

(E)-3-(4-Methoxy-2,3-dimethylphenyl)prop-2-enoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential anti-inflammatory and antioxidant properties.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (E)-3-(4-Methoxy-2,3-dimethylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting certain enzymes or signaling pathways, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or oxidative stress, thereby reducing the levels of inflammatory mediators and reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(4-Methoxy-2,3-dimethylphenyl)prop-2-enoic acid is unique due to its specific structural features, such as the presence of both methoxy and methyl groups on the phenyl ring, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-(4-methoxy-2,3-dimethylphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-8-9(2)11(15-3)6-4-10(8)5-7-12(13)14/h4-7H,1-3H3,(H,13,14)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBZFUNXIYHKBV-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1C)OC)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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